1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-((2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)methylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-((2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)methylene)- is a complex organic compound with a heterocyclic core It is known for its unique structure, which includes a dioxane ring fused with a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-((2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)methylene)- typically involves the condensation of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid . This reaction forms the dioxane ring structure. The quinoline moiety is then introduced through a subsequent reaction involving dimethylamino and oxo groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-((2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)methylene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which are of interest for their potential biological activities.
Scientific Research Applications
1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-((2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)methylene)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-((2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)methylene)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific biological context and the target enzymes.
Comparison with Similar Compounds
Similar Compounds
Meldrum’s Acid: 2,2-Dimethyl-1,3-dioxane-4,6-dione, known for its high acidity and use in organic synthesis.
Dimedone: A compound with similar structural features but different reactivity and applications.
Barbituric Acid: Shares some chemical properties but is primarily used in the pharmaceutical industry.
Uniqueness
1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-((2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)methylene)- is unique due to its combination of a dioxane ring and a quinoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
172753-45-6 |
---|---|
Molecular Formula |
C18H18N2O5 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
5-[[2-(dimethylamino)-4-oxo-1H-quinolin-3-yl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C18H18N2O5/c1-18(2)24-16(22)12(17(23)25-18)9-11-14(21)10-7-5-6-8-13(10)19-15(11)20(3)4/h5-9H,1-4H3,(H,19,21) |
InChI Key |
DAYKLCFLRRWNRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(=CC2=C(NC3=CC=CC=C3C2=O)N(C)C)C(=O)O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.